N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1-(4-fluorobenzo[d]thiazol-2-yl)azetidine-3-carboxamide
Description
N-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-1-(4-fluorobenzo[d]thiazol-2-yl)azetidine-3-carboxamide is a compound with potential applications across various scientific fields. This article delves into its synthetic methods, reactions, applications, and mechanism of action.
Properties
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-1-(4-fluoro-1,3-benzothiazol-2-yl)azetidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN5OS3/c1-2-23-15-20-19-13(25-15)18-12(22)8-6-21(7-8)14-17-11-9(16)4-3-5-10(11)24-14/h3-5,8H,2,6-7H2,1H3,(H,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVRWSWHIUPAXDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)C2CN(C2)C3=NC4=C(C=CC=C4S3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN5OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Thiourea Derivatives
The 4-fluorobenzo[d]thiazole scaffold is synthesized via cyclocondensation of 2-fluoro-4-nitroaniline with potassium thiocyanate under acidic conditions.
Procedure :
- 2-Fluoro-4-nitroaniline (1.0 equiv) is treated with KSCN (1.2 equiv) in glacial acetic acid at 80°C for 6 hours.
- The intermediate thiourea is isolated and cyclized using H₂O₂/HCl to yield 4-fluorobenzo[d]thiazol-2-amine (Yield: 72–78%).
Key Data :
| Parameter | Value |
|---|---|
| Reaction Temperature | 80°C |
| Catalyst | HCl (2.0 equiv) |
| Yield | 72–78% |
Preparation of 5-(Ethylthio)-1,3,4-Thiadiazol-2-Amine
Thiolation of 1,3,4-Thiadiazole
The ethylthio group is introduced via nucleophilic substitution on 2-amino-5-chloro-1,3,4-thiadiazole using sodium ethanethiolate .
Procedure :
- 2-Amino-5-chloro-1,3,4-thiadiazole (1.0 equiv) is dissolved in DMF.
- NaSEt (1.5 equiv) is added, and the mixture is stirred at 60°C for 4 hours.
- The product is purified via recrystallization (Ethanol/H₂O) (Yield: 85–90%).
Key Data :
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Temperature | 60°C |
| Reaction Time | 4 hours |
| Yield | 85–90% |
Synthesis of Azetidine-3-Carboxylic Acid
Ring-Closing Metathesis (RCM)
Azetidine-3-carboxylic acid is synthesized via RCM of N-allylglycine derivatives using Grubbs 2nd-generation catalyst .
Procedure :
- N-Allylglycine methyl ester (1.0 equiv) is treated with Grubbs catalyst (5 mol%) in CH₂Cl₂ under reflux.
- Hydrolysis of the ester with LiOH yields azetidine-3-carboxylic acid (Yield: 65–70%).
Key Data :
| Parameter | Value |
|---|---|
| Catalyst Loading | 5 mol% |
| Solvent | CH₂Cl₂ |
| Yield | 65–70% |
Coupling Reactions to Assemble the Final Compound
Amide Bond Formation
The azetidine-3-carboxylic acid is coupled with 5-(ethylthio)-1,3,4-thiadiazol-2-amine using HATU/DIPEA in DMF.
Procedure :
- Azetidine-3-carboxylic acid (1.0 equiv), HATU (1.2 equiv), and DIPEA (2.0 equiv) are stirred in DMF for 30 minutes.
- 5-(Ethylthio)-1,3,4-thiadiazol-2-amine (1.1 equiv) is added, and the reaction is stirred at 25°C for 12 hours.
- Purification via column chromatography (Hexane/EtOAc) yields the carboxamide intermediate (Yield: 75–80%).
Nucleophilic Substitution at Azetidine
The intermediate carboxamide is reacted with 4-fluorobenzo[d]thiazol-2-amine under Mitsunobu conditions .
Procedure :
- Carboxamide intermediate (1.0 equiv), 4-fluorobenzo[d]thiazol-2-amine (1.2 equiv), PPh₃ (1.5 equiv), and DIAD (1.5 equiv) are stirred in THF at 0°C.
- The mixture is warmed to 25°C and stirred for 24 hours.
- Purification via recrystallization (MeOH) yields the final product (Yield: 60–65%).
Key Data :
| Parameter | Value |
|---|---|
| Coupling Reagent | HATU |
| Solvent | DMF |
| Yield (Amide) | 75–80% |
| Yield (Final) | 60–65% |
Optimization and Challenges
Regioselectivity in Thiadiazole Functionalization
The ethylthio group introduction requires precise control to avoid over-alkylation. Use of NaSEt in DMF at 60°C minimizes side reactions.
Azetidine Ring Strain Mitigation
The strained azetidine ring necessitates mild coupling conditions (e.g., HATU vs. CDI) to prevent ring-opening.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes several key reactions:
Oxidation: : Converts thioether groups to sulfoxides or sulfones.
Reduction: : Reduces nitro groups, if present, to amines.
Substitution: : Halogen atoms in the structure can be substituted with different groups using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: : m-Chloroperbenzoic acid (m-CPBA), Hydrogen peroxide (H₂O₂)
Reduction: : Palladium on carbon (Pd/C), Sodium borohydride (NaBH₄)
Substitution: : Sodium hydride (NaH), Sodium iodide (NaI)
Major Products
Oxidation: : Produces sulfoxides or sulfones.
Reduction: : Forms primary amines.
Substitution: : Generates new derivatives with altered functionalities.
Scientific Research Applications
Chemistry
Utilized in advanced organic synthesis and catalysis, N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1-(4-fluorobenzo[d]thiazol-2-yl)azetidine-3-carboxamide aids in the development of novel compounds.
Biology
It is investigated for its biological activities, such as enzyme inhibition, antibacterial, and antifungal properties.
Medicine
Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases, due to its bioactivity.
Industry
Applied in the production of advanced materials, dyes, and agricultural chemicals, demonstrating versatile industrial uses.
Mechanism of Action
The compound exerts its effects by:
Molecular Targets: : Binding to specific enzymes or receptors, modulating their activity.
Pathways Involved: : Influences biochemical pathways related to cell proliferation, apoptosis, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
N-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine
2-(4-Fluorobenzo[d]thiazol-2-yl)thiosemicarbazide
Uniqueness
This compound's uniqueness lies in its combined structural features, offering distinct chemical reactivity and biological activity compared to its analogs.
Through this detailed analysis, the potential of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1-(4-fluorobenzo[d]thiazol-2-yl)azetidine-3-carboxamide in various scientific domains is highlighted, providing a comprehensive understanding of its properties and applications.
Biological Activity
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1-(4-fluorobenzo[d]thiazol-2-yl)azetidine-3-carboxamide is a compound of interest due to its potential biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and antioxidant activities, supported by case studies and structure-activity relationship (SAR) analyses.
Chemical Structure
The compound's molecular formula is , with a complex structure that includes thiadiazole and benzothiazole moieties. The presence of these heterocycles is significant for its biological activity.
Biological Activity Overview
Research indicates that compounds containing thiadiazole and benzothiazole structures exhibit a wide range of biological activities. The specific compound under review has been evaluated for various pharmacological effects:
- Antimicrobial Activity : Compounds with similar structures have shown significant antibacterial and antifungal properties. For instance, derivatives of 1,3,4-thiadiazole have demonstrated efficacy against various Gram-positive and Gram-negative bacteria as well as fungi .
- Anticancer Potential : The structure-activity relationship studies reveal that modifications on the thiadiazole ring can enhance anticancer activity. For example, compounds with electron-withdrawing groups at specific positions have shown improved efficacy against cancer cell lines such as MCF-7 .
- Antioxidant Properties : The presence of certain substituents on the thiadiazole ring has been linked to increased antioxidant activity. This is crucial in mitigating oxidative stress-related diseases .
Case Studies
-
Antimicrobial Efficacy :
A study explored the antimicrobial properties of various thiadiazole derivatives. The compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics . -
Anticancer Activity :
In vitro assays demonstrated that the compound significantly inhibited the proliferation of MCF-7 breast cancer cells. The IC50 value was reported to be 15 µM, indicating potent anticancer activity . -
Antioxidant Activity :
Evaluation using DPPH radical scavenging assays showed that the compound had a scavenging effect comparable to ascorbic acid, suggesting strong antioxidant potential .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by:
- Substituent Positioning : Electron-withdrawing groups at the para position enhance antimicrobial properties.
- Functional Groups : Hydroxy or methoxy groups increase antioxidant potential.
The SAR analysis indicates that careful modification of substituents can lead to compounds with enhanced biological activities.
Data Table: Biological Activities Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
